molecular formula C16H11N3O2S2 B2699408 N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034248-08-1

N-((5-(thiophen-2-yl)furan-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2699408
CAS RN: 2034248-08-1
M. Wt: 341.4
InChI Key: OKNRYLATVDPCDW-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

The calculated vibrational wavenumbers and experimental (FT-IR) measurements of the titled molecule along with their assignments (in PED %) are presented in Table 1 while the experimental and simulated FT-IR spectra are presented in Fig. 1 a, b respectively .


Chemical Reactions Analysis

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Biological Study

Researchers Patel, Patel, and Shah (2015) synthesized novel heterocyclic compounds, including those related to the chemical , and conducted spectroscopic and biological studies. These compounds displayed antibacterial activities against various gram-positive and gram-negative bacteria and antifungal activities against different fungi (Patel, Patel, & Shah, 2015).

Antimicrobial and Nematicidal Activity

Reddy, Rao, Yakub, and Nagaraj (2010) synthesized a series of compounds, including variations of the chemical, assessing their nematicidal and antimicrobial activities. These compounds showed significant activity against Ditylenchus myceliophagus, Caenorhabditis elegans, and various bacterial and fungal organisms (Reddy, Rao, Yakub, & Nagaraj, 2010).

Synthesis and Reactivity Studies

Aleksandrov and El’chaninov (2017) focused on the synthesis and reactivity of similar compounds, exploring electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017).

Anticancer Evaluation and Docking Study

Tiwari, Siddiqui, Seijas, Vázquez-Tato, Sarkate, Lokwani, and Nikalje (2017) synthesized novel benzamide derivatives and evaluated their in vitro anticancer activity against various human cancer cell lines. Their study included a docking study to predict the mechanism of action and computational ADMET properties, demonstrating promising anticancer potential (Tiwari et al., 2017).

Chemical Reactivity and Applications

Remizov, Pevzner, and Petrov (2019) studied the reactions of similar furan compounds, exploring their chemical reactivity and potential applications in different fields (Remizov, Pevzner, & Petrov, 2019).

Mechanism of Action

Future Directions

Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . It has made an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .

properties

IUPAC Name

N-[(5-thiophen-2-ylfuran-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N3O2S2/c20-16(10-3-5-12-13(8-10)19-23-18-12)17-9-11-4-6-14(21-11)15-2-1-7-22-15/h1-8H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKNRYLATVDPCDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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